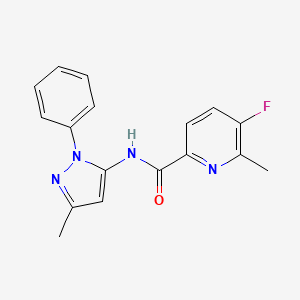
5-Fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is also known as FMPP and is a pyridine derivative.
作用機序
The mechanism of action of FMPP is not fully understood, but it is believed to act as an antagonist at the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain. By blocking the P2X7 receptor, FMPP may have potential therapeutic effects in the treatment of inflammatory diseases and pain.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMPP can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have potential anti-inflammatory effects. In vivo studies have shown that FMPP can reduce pain and inflammation in animal models, further supporting its potential therapeutic use.
実験室実験の利点と制限
FMPP has several advantages for use in lab experiments, including its high potency and selectivity for the P2X7 receptor. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on FMPP, including:
1. Further studies on the mechanism of action of FMPP and its effects on the P2X7 receptor.
2. Development of more potent and selective P2X7 receptor antagonists based on the structure of FMPP.
3. Investigation of the potential therapeutic use of FMPP in the treatment of inflammatory diseases and pain.
4. Studies on the toxicity and pharmacokinetics of FMPP in vivo.
5. Exploration of the potential use of FMPP as a tool in biochemistry and pharmacology research.
Conclusion:
In conclusion, FMPP is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMPP may lead to the development of new drugs for the treatment of various diseases and may also provide new insights into the function of certain proteins.
合成法
FMPP can be synthesized through a multi-step process that involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 6-methyl-2-aminopyridine in the presence of a base to form FMPP.
科学的研究の応用
FMPP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, FMPP has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, FMPP has been used as a tool to study the function of certain proteins, including the P2X7 receptor. In pharmacology, FMPP has been studied for its effects on the central nervous system, including its potential as a psychoactive drug.
特性
IUPAC Name |
5-fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-10-16(22(21-11)13-6-4-3-5-7-13)20-17(23)15-9-8-14(18)12(2)19-15/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKLWAEINWLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC(=C(C=C2)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-cyclopentyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706046.png)

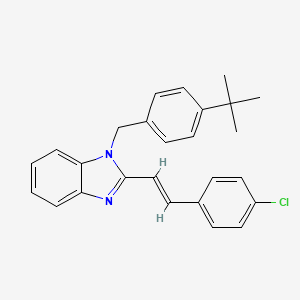
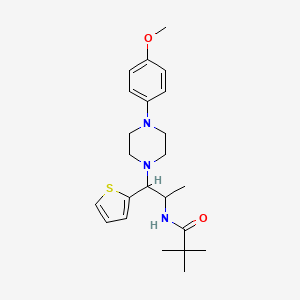
![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2706055.png)

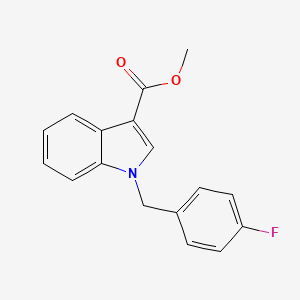
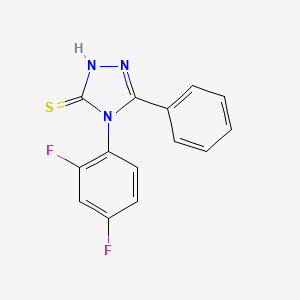
![2-(6-Tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2706063.png)
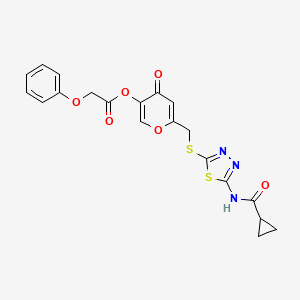
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)
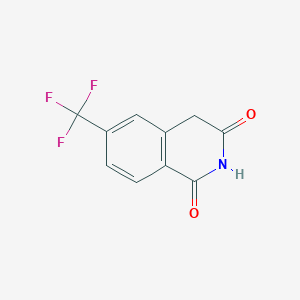
![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)